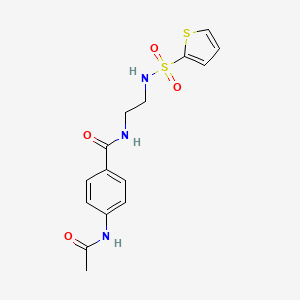
4-acetamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-acetamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide” is a complex organic molecule that contains an acetamido group, a thiophene ring, and a benzamide group. Thiophene is a five-membered ring with four carbon atoms and a sulfur atom . Acetamido group (-NHCOCH3) is a functional group consisting of an acetyl group singly bonded to an amide group. Benzamide is a simple compound with the formula C6H5C(O)NH2.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate precursors. The thiophene ring could potentially be synthesized using techniques highlighted in the literature . The acetamido and benzamide groups could be introduced through various organic reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The exact structure would depend on the specific arrangement and bonding of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the acetamido and benzamide groups, as well as the thiophene ring. These groups could potentially undergo a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamido and benzamide groups could impact its solubility in various solvents .Aplicaciones Científicas De Investigación
Cytotoxic Activities
Some novel sulfonamide derivatives have been synthesized and evaluated for their cytotoxic activities against cancer cell lines. For instance, compounds containing sulfonamide groups have shown significant cytotoxic activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. These studies highlight the potential of sulfonamide derivatives, possibly including those structurally related to 4-acetamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide, in developing anticancer therapies (Ghorab et al., 2015).
Carbonic Anhydrase Inhibition
Research on aromatic sulfonamide inhibitors has demonstrated their efficacy in inhibiting carbonic anhydrase (CA) isoenzymes, which are crucial for various physiological functions. Specific derivatives have shown nanomolar inhibitory concentrations against isoenzymes like hCA I, hCA II, hCA IV, and hCA XII, suggesting their potential in treating conditions where CA activity is implicated (Supuran et al., 2013).
Anticonvulsant Agents
Studies on sulfonamide derivatives incorporating azoles have indicated their potential as anticonvulsant agents. Some synthesized compounds showed protection against picrotoxin-induced convulsions, with certain derivatives offering 100% protection. This research avenue suggests that sulfonamide compounds, including those related to the compound , could be explored for anticonvulsant properties (Farag et al., 2012).
Antimicrobial Applications
Sulfonamide derivatives have also been assessed for their antimicrobial activities. The synthesis and characterization of specific sulfonamide compounds have shown promising results against a range of microbial strains, highlighting their potential application in developing new antimicrobial agents (Arora et al., 2012).
Molecular Docking and Drug Development
Computational studies and molecular docking have been used to explore the potential of sulfonamide derivatives as drugs against diseases like malaria and COVID-19. These studies have identified compounds with significant antimalarial activity and have explored their ADMET properties, offering insights into their potential therapeutic applications (Fahim et al., 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-acetamido-N-[2-(thiophen-2-ylsulfonylamino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S2/c1-11(19)18-13-6-4-12(5-7-13)15(20)16-8-9-17-24(21,22)14-3-2-10-23-14/h2-7,10,17H,8-9H2,1H3,(H,16,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJBOVUOILMOSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

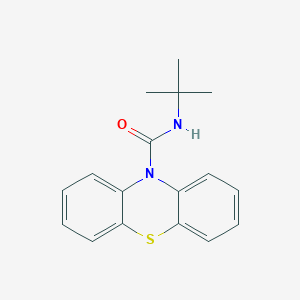
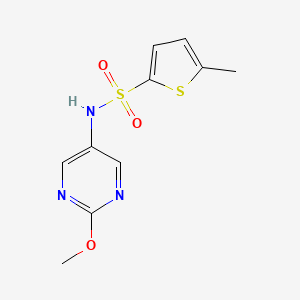



![N-(3,4-dimethoxyphenethyl)-4-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2669030.png)

![N-(4-fluorobenzyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2669034.png)
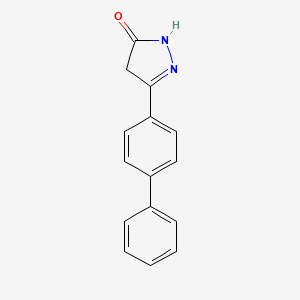
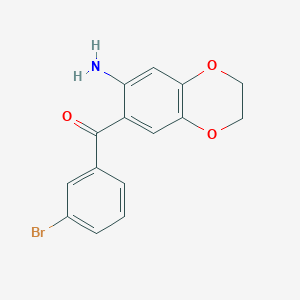
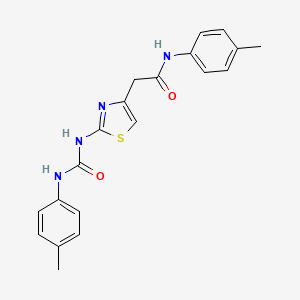
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one](/img/structure/B2669040.png)
![3,4-dimethyl-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2669042.png)
